2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
“2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound that contains borate and sulfonamide groups . It is related to other compounds such as “2-Nitro-5-pyridineboronic acid pinacol ester” and “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” which are also organic intermediates with borate groups .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It is related to other compounds such as “tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate” which are also synthesized through similar reactions .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
This compound is an important intermediate in organic synthesis, and it has a wide range of applications in pharmacy and biology . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using density functional theory (DFT). The molecular electrostatic potential and frontier molecular orbitals of the compound have been investigated to further clarify certain physical and chemical properties of the compound .Scientific Research Applications
Application in Cycloaddition Reactions
The compound has been studied in the context of cycloaddition reactions. Specifically, the synthesis of pyrrolidines, which are important heterocyclic organic compounds known for their biological effects and industrial applications, such as in dyes and agrochemical substances, was investigated. The study focused on [3+2] cycloaddition reactions involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, suggesting the potential use of 2-substituted nitroethene analogues, like 2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, in analogous reactions under mild conditions (Żmigrodzka et al., 2022).
Synthesis and Structural Analysis
The compound is recognized as an intermediate in the synthesis of boric acid ester with benzene rings. The synthesis involves a three-step substitution reaction, and the structural integrity of the resulting compounds is confirmed using various spectroscopic methods and X-ray diffraction. Additionally, density functional theory (DFT) is used to further analyze the molecular structures and properties, indicating the compound's significance in structural and conformational studies (Huang et al., 2021).
Ligand in Nickel Complex Synthesis
In the context of organometallic chemistry, derivatives of the compound, particularly those with pyridine ligands, have been used in synthesizing nickel complexes. These complexes have potential applications in catalysis, specifically in the oligomerization of ethylene, demonstrating the compound's role in facilitating important industrial chemical reactions (Kermagoret & Braunstein, 2008).
Safety and Hazards
While specific safety and hazards information for “2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” was not found, related compounds such as “1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” have hazard statements including H302, H315, H319, H332, H335, indicating potential hazards if inhaled, in contact with skin, or if swallowed .
Future Directions
The future directions of research on this compound could involve its use in the treatment of tumors and microbial infections, as well as in the design of anticancer drugs . Boronic ester bonds, like those in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Properties
IUPAC Name |
2-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-8-10(6-9(7-14-8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYWRANRHLVQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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